molecular formula C16H16IN3O2S B250889 N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B250889
M. Wt: 441.3 g/mol
InChI Key: WSEXNJDQLVEIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IMPA is a small molecule that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide is believed to act as an inhibitor of the enzyme inositol monophosphatase (IMPase), which is involved in the phosphatidylinositol (PI) signaling pathway. By inhibiting IMPase, this compound may modulate the activity of the PI pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor cell growth, reduction of amyloid-beta levels in the brain, and improvement of insulin sensitivity and glucose uptake. Additionally, this compound has been shown to modulate the activity of the PI pathway, which is involved in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its small size, which allows for easy synthesis and manipulation, and its potential as a therapeutic agent in a variety of diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the role of the PI pathway in cellular processes and the potential for modulating its activity as a therapeutic strategy.

Synthesis Methods

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide has been synthesized using a variety of methods, including the reaction of 2-methylphenol with 2-chloroacetic acid to form 2-(2-methylphenoxy)acetic acid, which is then reacted with thionyl chloride to form 2-(2-methylphenoxy)acetyl chloride. The resulting compound is then reacted with 5-iodo-6-methylpyridin-2-amine to form this compound. Other methods of synthesis include the reaction of 2-(2-methylphenoxy)acetic acid with thiosemicarbazide, followed by reaction with 5-iodo-6-methylpyridin-2-amine.

Scientific Research Applications

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta levels and improve cognitive function. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake.

Properties

Molecular Formula

C16H16IN3O2S

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H16IN3O2S/c1-10-5-3-4-6-13(10)22-9-15(21)20-16(23)19-14-8-7-12(17)11(2)18-14/h3-8H,9H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

WSEXNJDQLVEIGU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC(=C(C=C2)I)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC(=C(C=C2)I)C

Origin of Product

United States

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